N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS Number: 1206989-81-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings and studies.
- Molecular Formula : C23H21N3O3
- Molecular Weight : 387.4 g/mol
- Structure : The compound contains a tetrahydroisoquinoline moiety, which is known for various pharmacological effects.
The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of the cyclopropanecarbonyl group is significant in enhancing the binding affinity to target proteins.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
Compounds related to this structure have demonstrated antimicrobial activity against various pathogens. The inhibition of bacterial growth has been observed in several studies, suggesting potential applications in treating infections.
3. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease processes. For example, it may act as an inhibitor of succinate dehydrogenase (SDH), which is crucial in metabolic pathways and is a target for developing fungicides and anticancer agents .
Case Study 1: Anticancer Potential
A study evaluated the cytotoxic effects of related tetrahydroisoquinoline derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells at micromolar concentrations, highlighting their potential as chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones, suggesting that modifications to the isoquinoline structure could enhance antibacterial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been explored include:
Modification | Effect on Activity |
---|---|
Cyclopropanecarbonyl group | Enhances binding affinity |
Substitution on the tetrahydroisoquinoline ring | Alters potency against cancer cells |
Variation in carboxamide side chains | Impacts solubility and bioavailability |
Eigenschaften
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-22-17(24)7-6-16(21-22)18(25)20-15-5-4-12-8-9-23(11-14(12)10-15)19(26)13-2-3-13/h4-7,10,13H,2-3,8-9,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYADBCRUKIGTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.